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Compound of Interest

Compound Name: HPG1860

Cat. No.: B15614967

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of HPG1860,
a novel, non-bile acid, potent, and selective full agonist of the Farnesoid X Receptor (FXR).
HPG1860 is currently in clinical development for the treatment of nonalcoholic steatohepatitis
(NASH).[1][2][3][4] This document details the mechanism of action, key experimental data, and
methodologies to support further research and development efforts.

Introduction to HPG1860

HPG1860 is a small molecule drug belonging to the N-methylene-piperazinyl derivatives class.
[1][2][3] As a full FXR agonist, it activates the farnesoid X receptor, a nuclear receptor that
plays a critical role in the regulation of bile acid, lipid, and glucose metabolism, as well as
inflammation and fibrosis.[1][2][3] The activation of FXR by HPG1860 has shown potential
therapeutic effects in preclinical models of NASH, demonstrating its promise as a treatment for
this and other related metabolic diseases.[5][6]

Mechanism of Action: FXR Agonism

HPG1860 functions as a potent agonist of the Farnesoid X Receptor (FXR). FXR is a ligand-
activated transcription factor highly expressed in the liver and intestine.[1][6] Upon activation by
an agonist like HPG1860, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This
complex then binds to specific DNA sequences known as FXR response elements (FXRES) in
the promoter regions of target genes, thereby modulating their expression.
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Key signaling events following FXR activation by HPG1860 include:

» Bile Acid Homeostasis: Upregulation of the Small Heterodimer Partner (SHP) and the Bile
Salt Export Pump (BSEP), leading to the suppression of bile acid synthesis and increased
bile acid efflux.[6]

 Lipid and Glucose Metabolism: Regulation of genes involved in lipid and glucose
homeostasis.

 Anti-inflammatory and Anti-fibrotic Effects: Modulation of inflammatory and fibrotic pathways
in the liver.[1][2][3]
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FXR Signaling Pathway Activated by HPG1860.
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Quantitative In Vitro Data

The following tables summarize the key quantitative data from the in vitro characterization of

HPG1860.

Table 1. Receptor Binding and Activity

Parameter Value Assay Type
FXR EC50 0.005 puM TR-FRET Assay[5]
Cellular EC50 16 nM Cellular Assay|[7]

Table 2: Physicochemical and Pharmacokinetic Properties

Parameter Result Species/System
N ) In vitro gastrointestinal
Permeability Medium
model[5]
N In vitro gastrointestinal model
Solubility Acceptable )
fluids[5]
Oral Bioavailability 77.2% Mouse[5]
52.1% Rat[5][6]
59.4% Dog[5]
Plasma Clearance Low Mouse, Rat, Dog[5]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

FXR Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

This assay was utilized to determine the in vitro potency of HPG1860 in activating the FXR.
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Objective: To quantify the EC50 value of HPG1860 for FXR activation.
Methodology:

e Reagents: Recombinant human FXR ligand-binding domain (LBD), a terbium-labeled anti-
GST antibody, a fluorescently labeled coactivator peptide, and HPG1860 at various
concentrations.

e Procedure: The FXR-LBD is incubated with the test compound (HPG1860) and the donor
(terbium-labeled antibody) and acceptor (fluorescently labeled peptide) molecules.

e Mechanism: In the presence of an agonist, the FXR-LBD undergoes a conformational
change that promotes the recruitment of the coactivator peptide. This brings the donor and
acceptor fluorophores into close proximity, resulting in a FRET signal.

» Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved
fluorescence detection.

» Data Analysis: The EC50 value is calculated from the dose-response curve of the FRET
signal versus the compound concentration.

Assay Preparation

Incubation Signal Detection Data Analysis
Prepare Reagents:

FXR-LBD Mix Reagents in Incubate at Read TR-FRET Signal ﬂ;enerate Dose-Response Curve
- Donor Fluorophore
Assay Plate Room Temperature on Plate Reader and Calculate EC50
- Acceptor Fluorophore

- HPG1860 dilutions

Click to download full resolution via product page

Workflow for the FXR TR-FRET Assay.

Cell-Based Reporter Gene Assay

This assay confirms the activity of HPG1860 in a cellular context.
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Objective: To measure the ability of HPG1860 to activate FXR-mediated gene transcription in
living cells.

Methodology:
e Cell Line: A suitable mammalian cell line (e.g., HepG2) is used.[8]

o Transfection: Cells are transiently transfected with two plasmids: one expressing the full-
length human FXR and another containing a reporter gene (e.g., luciferase) under the
control of an FXR-responsive promoter.

o Treatment: Transfected cells are treated with varying concentrations of HPG1860.

» Lysis and Detection: After an incubation period, the cells are lysed, and the reporter gene
activity (e.g., luminescence for luciferase) is measured.

o Data Analysis: The EC50 value is determined by plotting the reporter gene activity against
the HPG1860 concentration.

Permeability and Solubility Assays

These assays are crucial for predicting the oral bioavailability of a drug candidate.
Objective: To assess the gastrointestinal permeability and solubility of HPG1860.
Methodology:

» Permeability: A Caco-2 cell monolayer model is commonly used to mimic the human
intestinal epithelium. HPG1860 is added to the apical side, and its appearance on the
basolateral side is measured over time to determine the apparent permeability coefficient

(Papp).

 Solubility: The solubility of HPG1860 is determined in simulated gastric and intestinal fluids
(SGF and SIF, respectively) at physiological pH. The compound is added in excess to the
fluids, shaken until equilibrium is reached, and the concentration of the dissolved compound
is measured.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15614967?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8269189/
https://www.benchchem.com/product/b15614967?utm_src=pdf-body
https://www.benchchem.com/product/b15614967?utm_src=pdf-body
https://www.benchchem.com/product/b15614967?utm_src=pdf-body
https://www.benchchem.com/product/b15614967?utm_src=pdf-body
https://www.benchchem.com/product/b15614967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Selectivity Profile

HPG1860 has demonstrated high selectivity for FXR. In counter-screening assays, it showed
no significant activity against TGR5 and 13 other nuclear receptors, indicating a specific
mechanism of action and potentially reducing the risk of off-target effects.[7]

Summary and Conclusion

The in vitro characterization of HPG1860 reveals it to be a potent and selective full FXR
agonist with favorable physicochemical and pharmacokinetic properties. The robust activation
of the FXR signaling pathway, demonstrated by a low nanomolar EC50 in both biochemical and
cellular assays, supports its development as a therapeutic agent for NASH. The data presented
in this guide provide a comprehensive foundation for researchers and drug development
professionals working on FXR-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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